molecular formula C9H12F2O4 B12271323 (1S,2S)-4,4-difluoro-2-methoxycarbonyl-cyclohexanecarboxylic acid

(1S,2S)-4,4-difluoro-2-methoxycarbonyl-cyclohexanecarboxylic acid

Cat. No.: B12271323
M. Wt: 222.19 g/mol
InChI Key: SDPFVSZBQQPYAG-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-4,4-Difluoro-2-methoxycarbonyl-cyclohexanecarboxylic acid is a chiral compound with significant interest in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-4,4-difluoro-2-methoxycarbonyl-cyclohexanecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexane derivative.

    Fluorination: Introduction of fluorine atoms at the 4,4-positions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Methoxycarbonylation: The methoxycarbonyl group is introduced through esterification reactions using methanol and a suitable acid catalyst.

    Chiral Resolution: The final step involves chiral resolution to obtain the (1S,2S) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-4,4-Difluoro-2-methoxycarbonyl-cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Substituted cyclohexane derivatives

Scientific Research Applications

(1S,2S)-4,4-Difluoro-2-methoxycarbonyl-cyclohexanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,2S)-4,4-difluoro-2-methoxycarbonyl-cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins and enzymes, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-Cyclohexane-1,2-dicarboxylic acid: Similar structure but lacks fluorine atoms and methoxycarbonyl group.

    (1S,2S)-2-Fluorocyclohexanecarboxylic acid: Contains a single fluorine atom and lacks the methoxycarbonyl group.

    (1S,2S)-4,4-Difluorocyclohexanecarboxylic acid: Lacks the methoxycarbonyl group.

Uniqueness

The unique combination of fluorine atoms and the methoxycarbonyl group in (1S,2S)-4,4-difluoro-2-methoxycarbonyl-cyclohexanecarboxylic acid imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its chiral nature further enhances its utility in asymmetric synthesis and drug development.

Properties

Molecular Formula

C9H12F2O4

Molecular Weight

222.19 g/mol

IUPAC Name

(1S,2S)-4,4-difluoro-2-methoxycarbonylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H12F2O4/c1-15-8(14)6-4-9(10,11)3-2-5(6)7(12)13/h5-6H,2-4H2,1H3,(H,12,13)/t5-,6-/m0/s1

InChI Key

SDPFVSZBQQPYAG-WDSKDSINSA-N

Isomeric SMILES

COC(=O)[C@H]1CC(CC[C@@H]1C(=O)O)(F)F

Canonical SMILES

COC(=O)C1CC(CCC1C(=O)O)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.